2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol
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Overview
Description
2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol is a chemical compound with the molecular formula C6H16N2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a thiol group (-SH) and a dimethylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol typically involves the reaction of 2-(dimethylamino)ethanethiol with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanethiol
- 2-(Dimethylamino)ethanol
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol is unique due to the presence of both a thiol and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H16N2S |
---|---|
Molecular Weight |
148.27 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylamino]ethanethiol |
InChI |
InChI=1S/C6H16N2S/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
ICRMPEGPXBQDBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCCS |
Origin of Product |
United States |
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